molecular formula C15H14BrNO2 B5229055 2-(4-bromophenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(4-bromophenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B5229055
M. Wt: 320.18 g/mol
InChI Key: SPPKVZDGPPSGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BMT-047, and it belongs to the class of isoindole-1,3-dione derivatives.

Mechanism of Action

The mechanism of action of BMT-047 is not fully understood, but it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in cell proliferation and survival. BMT-047 has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
BMT-047 has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial and fungal growth. The compound has also been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMT-047 is its versatility as a building block for the synthesis of various isoindole-1,3-dione derivatives. The compound is also relatively easy to synthesize and purify, making it a convenient starting material for lab experiments. However, one limitation of BMT-047 is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on BMT-047 and its derivatives. One area of interest is the development of novel anticancer agents based on the structure of BMT-047. Another area of interest is the synthesis of new materials and polymers based on the isoindole-1,3-dione scaffold. Additionally, further studies are needed to fully understand the mechanism of action of BMT-047 and its derivatives, as well as their potential applications in various fields.

Synthesis Methods

The synthesis of BMT-047 involves a multistep process that begins with the reaction of 4-bromoaniline with ethyl acetoacetate to form 2-(4-bromophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with methylamine to form the corresponding imine, which is subsequently reduced to the final product, BMT-047.

Scientific Research Applications

BMT-047 has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BMT-047 has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, BMT-047 has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, BMT-047 has been used as a versatile starting material for the synthesis of various isoindole-1,3-dione derivatives.

Properties

IUPAC Name

2-(4-bromophenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-9-2-7-12-13(8-9)15(19)17(14(12)18)11-5-3-10(16)4-6-11/h2-6,12-13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPKVZDGPPSGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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